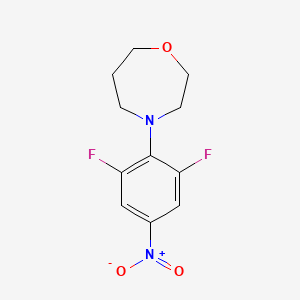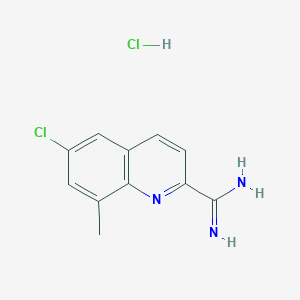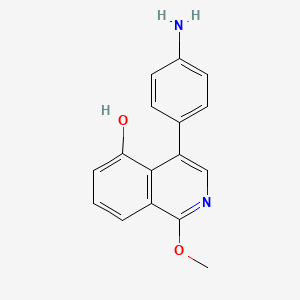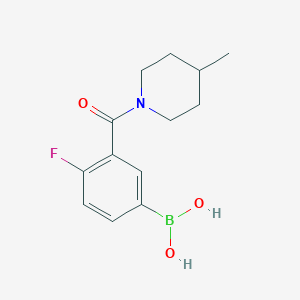
3-((4-Bromo-3-fluorophenyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Bromo-3-fluorophenyl)amino)propanoic acid is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to an amino propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromo-3-fluorophenyl)amino)propanoic acid typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Amination: The brominated and fluorinated phenyl ring is then subjected to amination to introduce the amino group.
Propanoic Acid Addition: Finally, the amino-substituted phenyl ring is reacted with a propanoic acid derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions followed by amination and coupling with propanoic acid derivatives. These processes are typically optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromo-3-fluorophenyl)amino)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the amino group.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
3-((4-Bromo-3-fluorophenyl)amino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((4-Bromo-3-fluorophenyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)propanoic acid
- 3-(4-Fluorophenyl)propanoic acid
- 3-Amino-3-(4-bromophenyl)propanoic acid
Uniqueness
3-((4-Bromo-3-fluorophenyl)amino)propanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
3-(4-bromo-3-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c10-7-2-1-6(5-8(7)11)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
InChI Key |
BDFLKIWHAMLCAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCC(=O)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


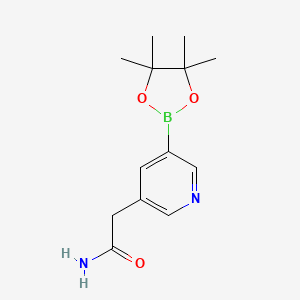
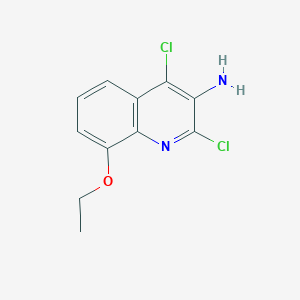

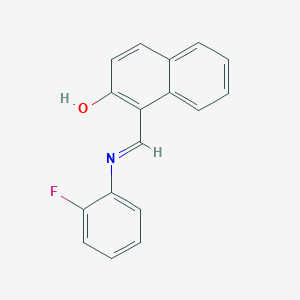

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
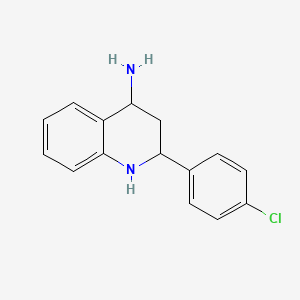
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
